6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
Overview
Description
The compound “6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt” is a chemical with the CAS number 1823184-48-0 . It has a molecular weight of 338.71 . The IUPAC name for this compound is 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13F3N2O3.ClH/c14-13(15,16)20-8-1-2-10-9(7-8)11(19)18-12(21-10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: The synthesis of spiro[indoline-naphthaline]oxazine derivatives has been explored, highlighting techniques and structural characterizations (Li, Pang, Wu, & Meng, 2015). Such methods can be pertinent for the synthesis of 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt.
- Crystal Structure: Detailed crystallographic analysis provides insights into the molecular structure and conformation of similar compounds (Takai, Obase, & Teranishi, 1986).
Photochromic and Thermochromic Properties
- Photochromism: Research has demonstrated the photochromic properties of spirooxazine derivatives in various solvents, which is significant for potential applications in photoresponsive materials (Zhou, Pang, Li, & Li, 2014).
- Thermochromism: Studies on spirooxazine derivatives have shown thermochromic behaviors, essential for applications in smart materials and sensors (Luk’yanov, Ryabukhin, Dorofeenko, Nivorozhkin, & Minkin, 1978).
Medicinal Chemistry Applications
- HDAC Inhibitors: Spiropiperidine-based hydroxamic acid derivatives have been identified as potential histone deacetylase (HDAC) inhibitors, showcasing the therapeutic potential of spirooxazine derivatives (Varasi et al., 2011).
- Antitumor Activities: A spirocyclic oxindole analogue, structurally similar to spirooxazine derivatives, has been synthesized and evaluated for antitumor activities, indicating possible applications in cancer treatment (Hong, Huang, & Teng, 2011).
Prospects in Drug Discovery
- Structural Importance: The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore, found in similar compounds, has been emphasized for its significance in drug discovery, highlighting the potential of 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt in medicinal chemistry research (Ghatpande, Jadhav, Kaproormath, Soliman, & Shaikh, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation . The precautionary statements are P280;P301+P312, suggesting the use of protective gloves and eye protection, and advising to call a poison center or doctor if the compound is swallowed .
properties
IUPAC Name |
6-(trifluoromethoxy)spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3.ClH/c14-13(15,16)20-8-1-2-10-9(7-8)11(19)18-12(21-10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQANNYDQQUHSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)C3=C(O2)C=CC(=C3)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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